molecular formula C21H15NO5S2 B11061782 N-(9-oxo-9H-thioxanthen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

N-(9-oxo-9H-thioxanthen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B11061782
M. Wt: 425.5 g/mol
InChI Key: DNGWYYJTKICXEJ-UHFFFAOYSA-N
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Description

N-(9-oxo-9H-thioxanthen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a thioxanthene core, a benzodioxine ring, and a sulfonamide group, which collectively contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-oxo-9H-thioxanthen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multi-step organic reactions. One common approach is the aza-Michael addition reaction, where a poly(amido amine) reacts with N,N’-methylene bisacrylamide to form a thioxanthone-functionalized initiator . This initiator is then used in further reactions to produce the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(9-oxo-9H-thioxanthen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The thioxanthene core can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thioxanthene derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thioxanthene derivatives.

Scientific Research Applications

N-(9-oxo-9H-thioxanthen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(9-oxo-9H-thioxanthen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its ability to absorb light and generate reactive radicals. These radicals can initiate polymerization reactions or interact with biological molecules, leading to various effects. The molecular targets and pathways involved include the formation of radical intermediates and subsequent reactions with substrates.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(9-oxo-9H-thioxanthen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to its combination of a thioxanthene core, benzodioxine ring, and sulfonamide group, which collectively enhance its photoinitiating efficiency and versatility in various applications.

Properties

Molecular Formula

C21H15NO5S2

Molecular Weight

425.5 g/mol

IUPAC Name

N-(9-oxothioxanthen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

InChI

InChI=1S/C21H15NO5S2/c23-21-15-3-1-2-4-19(15)28-20-8-5-13(11-16(20)21)22-29(24,25)14-6-7-17-18(12-14)27-10-9-26-17/h1-8,11-12,22H,9-10H2

InChI Key

DNGWYYJTKICXEJ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC4=C(C=C3)SC5=CC=CC=C5C4=O

Origin of Product

United States

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